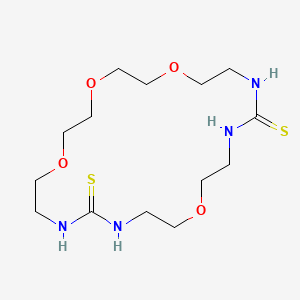![molecular formula C19H23N3O2S B11709117 N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing ortho-phenylenediamine with formic acid or an equivalent reagent.
Alkylation: The benzimidazole core is then alkylated with a suitable alkyl halide to introduce the pentyl chain.
Sulfonamide Formation: The final step involves the reaction of the alkylated benzimidazole with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions may be used to scale up the production process efficiently .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles like amines, thiols.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of benzimidazole.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects . For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication and repair, leading to cell death .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of pharmacological activities.
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
4-Methylbenzimidazole: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness: N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide stands out due to its unique combination of the benzimidazole core with a pentyl chain and a sulfonamide group. This structural combination enhances its solubility, stability, and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C19H23N3O2S |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H23N3O2S/c1-15-10-12-16(13-11-15)25(23,24)20-14-6-2-3-9-19-21-17-7-4-5-8-18(17)22-19/h4-5,7-8,10-13,20H,2-3,6,9,14H2,1H3,(H,21,22) |
InChI Key |
ANQMELNQWMVBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)


![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
![2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)

![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B11709105.png)

